
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide
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描述
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N3O5S2 and its molecular weight is 385.45. The purity is usually 95%.
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作用机制
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression of cells through the G1 (growth) phase and the S (DNA synthesis) phase .
Mode of Action
Many cdk2 inhibitors function by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 .
Biochemical Pathways
Given that cdk2 is involved in cell cycle regulation, it can be inferred that this compound may affect pathways related to cell proliferation and growth .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Given its target, it can be inferred that this compound may have effects on cell proliferation and growth .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules in the environment .
生物活性
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a dioxidoisothiazolidin group and an isoxazole moiety, which are significant for its biological properties. The sulfonamide functional group contributes to its pharmacological profile, making it a candidate for various therapeutic applications.
Biological Activity
Initial studies indicate that this compound exhibits a range of biological activities:
- Antitumor Activity : In vitro assays have demonstrated that the compound shows significant cytotoxic effects against various cancer cell lines. For instance, it has been tested on human lung cancer cell lines A549, HCC827, and NCI-H358 using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated varying degrees of effectiveness with IC50 values suggesting moderate to high antitumor activity .
- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against E. coli and S. aureus, showing promising results that position it as a potential antimicrobial agent .
The biological effects of this compound are believed to be mediated through the inhibition of specific enzymes and molecular targets:
- Cyclin-dependent Kinase Inhibition : The compound may interact with cyclin-dependent kinases (CDKs), disrupting cell cycle progression and leading to decreased proliferation of cancer cells.
Study 1: Antitumor Efficacy
A study assessing the antitumor efficacy of the compound involved testing on multiple lung cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range across all tested lines, suggesting effective cytotoxicity. Notably, the compound displayed lower cytotoxicity against normal lung fibroblasts (MRC-5), indicating a degree of selectivity .
Cell Line | IC50 (μM) | Remarks |
---|---|---|
A549 | 6.75 ± 0.19 | High activity in 2D assay |
HCC827 | 5.13 ± 0.97 | Moderate activity |
NCI-H358 | 4.01 ± 0.95 | High activity in both assays |
MRC-5 | 3.11 ± 0.26 | Moderate cytotoxicity observed |
Study 2: Antibacterial Activity
The antibacterial properties were evaluated using standard methods against E. coli and S. aureus. Results showed that the compound inhibited bacterial growth effectively at concentrations comparable to established antibiotics .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis of sulfonamide derivatives often involves coupling reactions between sulfonyl chlorides and amines. For this compound, a multi-step approach is likely required:
Sulfonamide formation : React 3,5-dimethylisoxazole-4-sulfonyl chloride with the amine-containing intermediate (e.g., 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline).
Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane for isolation.
Characterization : Employ 1H-NMR and 13C-NMR to confirm regioselectivity, particularly for distinguishing isothiazolidine and isoxazole protons . Mass spectrometry (HRMS) should validate molecular weight.
Q. How can computational tools like AutoDock Vina be applied to study the binding interactions of this compound with potential biological targets?
- Methodological Answer :
Target preparation : Retrieve 3D structures of targets (e.g., enzymes) from the PDB database. Optimize protonation states at physiological pH using tools like PROPKA.
Ligand preparation : Generate the compound’s 3D conformers using Open Babel, ensuring correct tautomerization of the isothiazolidine dioxide group.
Docking parameters : Set a grid box covering the active site (e.g., 25 Å3) and run AutoDock Vina with exhaustiveness = 20 for accuracy.
Analysis : Cluster docking poses by RMSD (≤2.0 Å threshold) and prioritize poses with favorable hydrogen bonds (e.g., sulfonamide oxygen interactions) .
Q. What analytical techniques are critical for verifying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- HPLC-MS : Monitor degradation products using a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Compare retention times and mass fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Assess thermal stability at 10°C/min under nitrogen.
- pH Stability : Incubate solutions at pH 2–9 (37°C, 24h) and quantify intact compound via UV-Vis at λ~270 nm (typical for sulfonamides) .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational binding predictions and experimental activity data for this compound?
- Methodological Answer :
Validate docking results : Perform molecular dynamics (MD) simulations (e.g., 100 ns in GROMACS) to assess binding mode stability. Calculate binding free energy via MM/PBSA.
Experimental cross-check : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).
Data reconciliation : If discrepancies persist, consider off-target effects (e.g., allosteric modulation) or protonation state mismatches in docking setups .
Q. What strategies can optimize the compound’s synthetic yield while minimizing byproducts like sulfonamide dimers?
- Methodological Answer :
- Reaction optimization :
- Use DMAP as a catalyst to enhance coupling efficiency.
- Control stoichiometry (1:1.05 molar ratio of sulfonyl chloride to amine) to limit excess reagent.
- Byproduct suppression : Add molecular sieves to absorb water, preventing hydrolysis of sulfonyl chloride.
- Real-time monitoring : Employ inline FTIR to track amine consumption and adjust reaction time dynamically .
Q. How can researchers design structure-activity relationship (SAR) studies to explore the role of the 1,1-dioxidoisothiazolidine moiety?
- Methodological Answer :
Analog synthesis : Replace the isothiazolidine dioxide group with bioisosteres (e.g., 1,2,4-thiadiazole dioxide) and compare activity.
Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., sulfone oxygens).
Activity assays : Test analogs in enzyme inhibition assays (e.g., IC50 determination) and correlate with logP values to assess hydrophobicity contributions .
Q. What experimental and computational approaches are suitable for studying the compound’s potential for polymorph formation?
- Methodological Answer :
- Crystallization screens : Use solvent-drop grinding with 12 solvents (e.g., ethanol, acetone) to induce polymorphs.
- PXRD analysis : Compare experimental diffractograms with predicted patterns from Mercury (CCDC).
- DFT calculations : Calculate lattice energies of predicted polymorphs using CASTEP to identify thermodynamically stable forms .
Q. Data Contradiction & Validation
Q. How to address inconsistencies between NMR data and X-ray crystallography results for this compound?
- Methodological Answer :
Re-examine sample purity : Ensure NMR samples are free of residual solvents (e.g., DMSO-d6) that may shift peaks.
Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., isothiazolidine ring puckering).
Crystallography refinement : Check for disorder in the crystal structure (e.g., partial occupancy of methyl groups) and re-refine with SHELXL .
Q. Stability & Degradation
Q. What protocols are recommended for assessing photostability and oxidative degradation pathways?
- Methodological Answer :
- Forced degradation : Expose solid samples to UV light (320–400 nm, 1.2 million lux hours) and analyze via LC-MS/MS.
- Radical scavengers : Add ascorbic acid (1 mM) to solutions to differentiate oxidative vs. hydrolytic degradation.
- EPR spectroscopy : Detect free radical intermediates under UV stress using spin traps like DMPO .
Q. Target Identification
Q. How can proteomics and chemoproteomics be integrated to identify novel targets of this compound?
- Methodological Answer :
Cellular profiling : Use affinity-based probes (e.g., alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS identification.
Activity-based protein profiling (ABPP) : Treat lysates with the compound and a fluorescent desthiobiotin probe to label interacting proteins.
Bioinformatics : Cross-reference hits with STRING database to map protein interaction networks .
属性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c1-10-5-6-13(18-7-4-8-24(18,19)20)9-14(10)17-25(21,22)15-11(2)16-23-12(15)3/h5-6,9,17H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBCQKWJNRKMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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